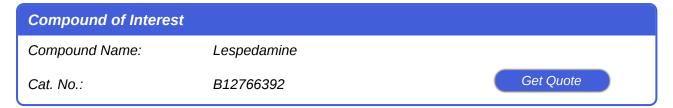


# A Comprehensive Review of Lespedamine Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Lespedamine**, chemically known as 1-methoxy-N,N-dimethyltryptamine (1-MeO-DMT), is an indole alkaloid naturally occurring in the plant Lespedeza bicolor.[1] Structurally, it is a tryptamine derivative and a close analog of the well-known psychedelic compound N,N-dimethyltryptamine (DMT). Despite its intriguing structure and the psychoactive properties of related compounds, the biological activity of **Lespedamine** remains largely unexplored in scientific literature. This guide provides a comprehensive overview of the current knowledge on the chemistry of **Lespedamine**, focusing on its synthesis and known properties. Due to the limited availability of direct experimental data, this review also draws comparisons with its close analog, DMT, where relevant.

### **Chemical Properties**

**Lespedamine** is a substituted tryptamine with a methoxy group attached to the indole nitrogen. This substitution differentiates it from the more extensively studied DMT.



Property	Value	Reference
Chemical Formula	C13H18N2O	[1]
Molar Mass	218.300 g·mol−1	[1]
IUPAC Name	2-(1-methoxy-1H-indol-3-yl)- N,N-dimethylethanamine	[1]
CAS Number	4335-93-7	[1]

## **Synthesis of Lespedamine**

A key synthetic route to **Lespedamine** has been described by Somei et al. (2001), which is based on the chemistry of 1-hydroxyindoles.[2] This methodology provides a practical approach for the laboratory-scale preparation of **Lespedamine**.

### **Experimental Protocol for the Synthesis of Lespedamine**

The synthesis of **Lespedamine** (designated as compound 5 in the original publication) involves the methylation of 1-hydroxy-N,N-dimethyltryptamine.[2]

Starting Material: 1-hydroxy-N,N-dimethyltryptamine

Reagents and Conditions:

Diazomethane (CH2N2)

Solvent: Ether (Et2O)

Reaction Temperature: Room temperature

#### Procedure:

- A solution of 1-hydroxy-N,N-dimethyltryptamine in ether is prepared.
- An ethereal solution of diazomethane is added to the solution of the starting material.
- The reaction mixture is stirred at room temperature.



- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by silica gel column chromatography to yield **Lespedamine**.

Yield: The reported yield for this reaction is 57%.[2]

#### **Synthesis Workflow**

The following diagram illustrates the synthetic pathway to **Lespedamine** as described by Somei et al. (2001).



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A simplified workflow for the synthesis of **Lespedamine**.

## **Spectroscopic Data**

Detailed and publicly available spectroscopic data (NMR, MS, IR) specifically for **Lespedamine** are scarce. However, data for the closely related and extensively studied compound, N,N-dimethyltryptamine (DMT), can serve as a valuable reference point for researchers.

### **Spectroscopic Data for N,N-Dimethyltryptamine (DMT)**



Spectroscopy Type	Key Data Points	
¹H NMR (CDCl₃)	δ (ppm): 8.12 (br s, 1H, NH), 7.55 (d, J=7.8 Hz, 1H), 7.29 (d, J=8.1 Hz, 1H), 7.17 (t, J=7.5 Hz, 1H), 7.08 (t, J=7.4 Hz, 1H), 6.99 (s, 1H), 2.92 (t, J=6.9 Hz, 2H), 2.73 (t, J=6.9 Hz, 2H), 2.36 (s, 6H, N(CH <sub>3</sub> ) <sub>2</sub> ).	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ (ppm): 136.4, 127.8, 122.2, 121.9, 119.3, 119.2, 112.5, 111.8, 60.3, 45.4, 23.8.	
Infrared (IR)	Key peaks (cm <sup>-1</sup> ): 3450 (N-H stretch), 3050 (aromatic C-H stretch), 2940, 2850, 2780 (aliphatic C-H stretch), 1460 (C=C stretch), 740 (C-H bend).	
Mass Spectrometry (EI-MS)	m/z (%): 188 (M+, 5), 58 (100), 130 (25).	

Note: This data is for N,N-dimethyltryptamine (DMT) and is provided for comparative purposes. The presence of the 1-methoxy group in **Lespedamine** will lead to distinct differences in its spectra.

## **Biological Activity and Signaling Pathways**

Despite speculation by Alexander Shulgin that **Lespedamine** might possess psychoactive properties due to its structural similarity to DMT, there are no published scientific reports on its biological activity or mechanism of action.[1] Consequently, information regarding its signaling pathways is not available. This represents a significant knowledge gap and a potential area for future research.

#### Conclusion

**Lespedamine** is a naturally occurring indole alkaloid with a well-defined chemical structure and a reported synthetic route. However, a comprehensive understanding of its chemical and biological properties is currently lacking. There is a notable absence of detailed spectroscopic characterization and a complete void in the literature regarding its pharmacological effects and mechanism of action. This guide consolidates the available chemical information on **Lespedamine** and highlights the significant opportunities for future research to elucidate its



properties and potential applications. Further investigation into the synthesis, characterization, and biological evaluation of **Lespedamine** is warranted to unlock the full potential of this intriguing natural product.

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